

Spectroscopic Analysis of 3-Bromo-Camphor: A Technical Guide

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Compound of Interest

Compound Name: *Camphor monobromide*

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This guide provides a comprehensive overview of the spectroscopic data for 3-bromo-camphor, a key bicyclic monoterpene derivative utilized in various fields of chemical synthesis and drug development. The document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside generalized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Below are the ^1H and ^{13}C NMR data for 3-bromo-camphor.

^1H NMR Data

The ^1H NMR spectrum of D-3-bromocamphor reveals the chemical environment of the hydrogen atoms in the molecule. The data presented here was obtained in deuterated chloroform (CDCl_3) at 400 MHz.[\[1\]](#)

Table 1: ^1H NMR Spectroscopic Data for D-3-Bromo-Camphor

Assignment	Chemical Shift (δ , ppm)	Coupling Constants (J, Hz)
A	4.625	J(A,B) = 4.9
B	2.306	J(B,C) = 3.9
C	2.084	J(C,D) = -13.3, J(C,E) = 3.9, J(C,F) = 9.4
D	1.885	
E	1.695	J(E,F) = -13.8
F	1.431	
G	1.085	
J	0.974	
K	0.937	

Data sourced from
ChemicalBook and assigned
by C-H and H-H COSY.[1]

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for D-3-Bromo-Camphor

Chemical Shift (δ , ppm)
212.4
61.5
58.1
46.8
43.4
30.1
26.9
20.1
19.3
9.4
Data sourced from ChemicalBook.

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for obtaining NMR spectra of solid organic compounds like 3-bromo-camphor.

- Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. The concentration can be adjusted to ensure good signal-to-noise ratio.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition:
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire a ^1H NMR spectrum using a standard pulse sequence.

- Acquire a ^{13}C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum.
- Additional 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of proton and carbon signals.[\[2\]](#)
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard, such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of 3-bromo-camphor exhibits characteristic absorption bands corresponding to its functional groups. A significant peak is expected for the carbonyl ($\text{C}=\text{O}$) group.

Table 3: Key IR Absorption Bands for 3-Bromo-Camphor

Wavenumber (cm^{-1})	Functional Group
~1745	$\text{C}=\text{O}$ stretch

Note: The exact position of the carbonyl stretch can vary slightly depending on the sample preparation method and the physical state of the sample.

Experimental Protocol for IR Spectroscopy of a Solid Sample (Thin Film Method)

The thin solid film method is a common and straightforward technique for obtaining the IR spectrum of a solid compound.[\[3\]](#)

- Sample Preparation:

- Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[3]
- Drop the resulting solution onto a salt plate (e.g., KBr or NaCl).[3]
- Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[3]
- Instrumentation: Place the salt plate in the sample holder of an FTIR spectrometer.
- Data Acquisition:
 - Collect a background spectrum of the empty sample compartment.
 - Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of 3-bromo-camphor provides its molecular weight and information about its fragmentation. The molecular weight of 3-bromo-camphor ($C_{10}H_{15}BrO$) is approximately 231.13 g/mol .[4]

Table 4: Mass Spectrometry Data for 3-Bromo-Camphor

m/z	Interpretation
230/232	Molecular ion peak (M^+) with isotopic pattern for one bromine atom
151	$[M - Br]^+$
108	
95	
83	
69	
Data sourced from the NIST WebBook. [4]	

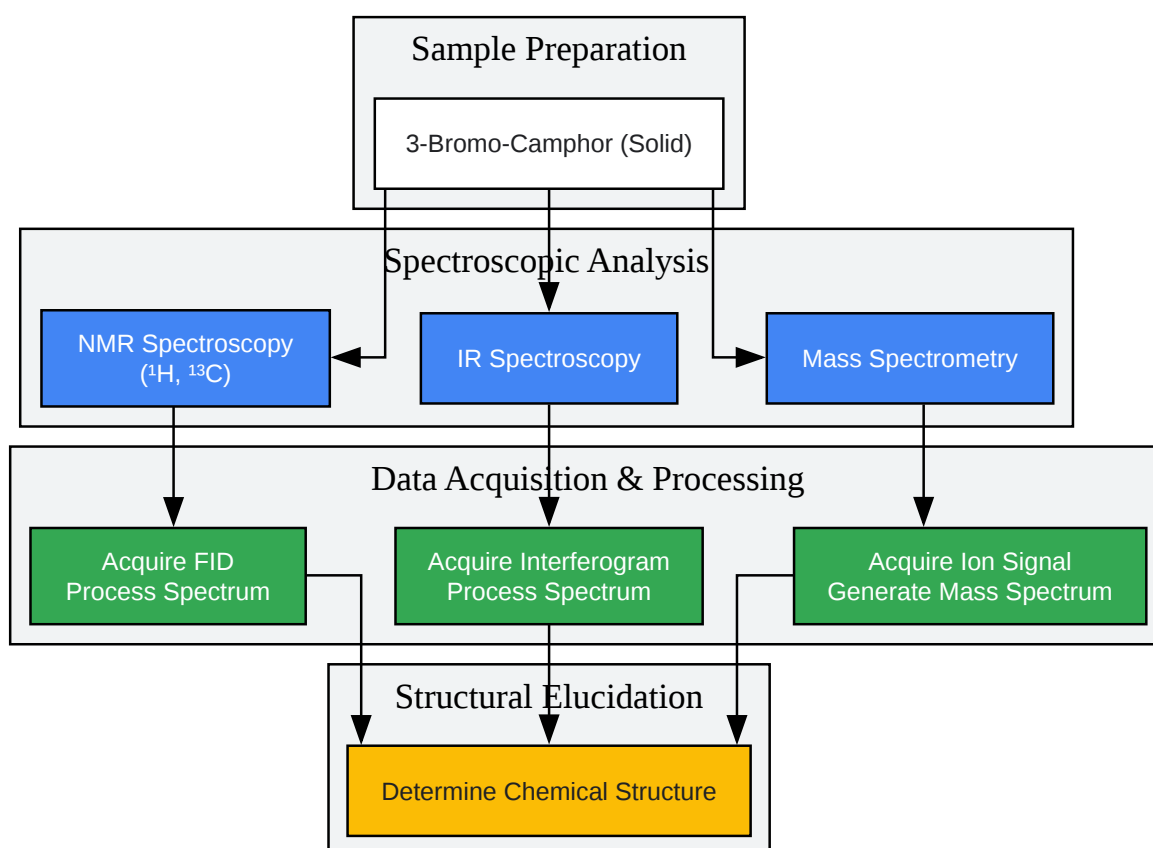
Experimental Protocol for Mass Spectrometry

The following is a general protocol for obtaining an electron ionization (EI) mass spectrum of an organic compound.

- **Sample Introduction:** Introduce a small amount of the sample into the ion source of the mass spectrometer. For volatile solids like camphor derivatives, direct insertion probe or gas chromatography (GC-MS) can be used. The sample is vaporized in the high vacuum of the instrument.[\[5\]](#)
- **Ionization:** The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a molecular ion (M^+).[\[5\]](#)[\[6\]](#)
- **Fragmentation:** The molecular ion, being highly energetic, often undergoes fragmentation, breaking into smaller charged fragments and neutral species.[\[5\]](#)
- **Mass Analysis:** The ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.[\[5\]](#)[\[6\]](#)
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.[\[5\]](#)[\[6\]](#)

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like 3-bromo-camphor.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the spectroscopic characteristics of 3-bromo-camphor. For more in-depth analysis, it is recommended to consult the primary literature and spectral databases.

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- To cite this document: BenchChem. [Spectroscopic Analysis of 3-Bromo-Camphor: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6306470#spectroscopic-data-of-3-bromo-camphor-nmr-ir-ms]

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